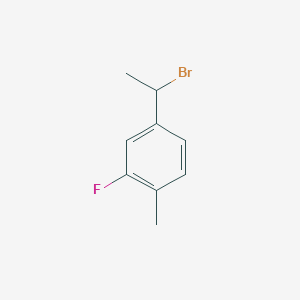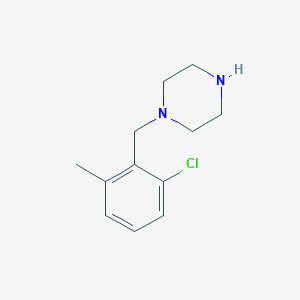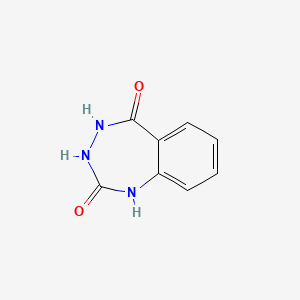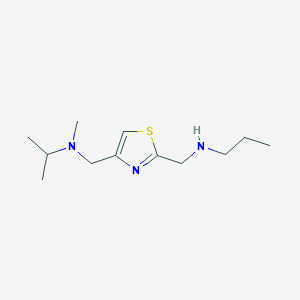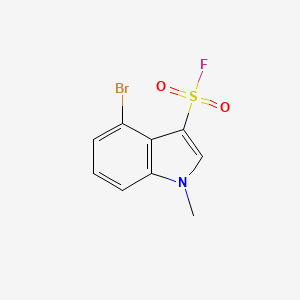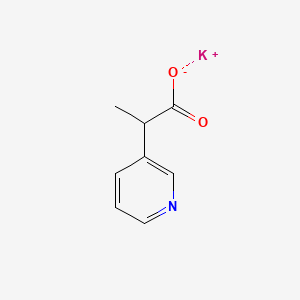
(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C13H21NS It features a cyclohexyl group attached to a methanamine moiety, which is further substituted with a thiophen-3-yl ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexylation: The resulting product is further reacted with cyclohexylamine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Thiophene-based drugs have been developed for various medical conditions, and (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine may serve as a lead compound for new drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
(1-(2-(Thiophen-3-yl)ethyl)cycloheptyl)methanamine: This compound features a cycloheptyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
Thiophene Derivatives: Various thiophene derivatives, such as 2,5-dimethylthiophene and 3-thiophenemethanol, share structural similarities and exhibit diverse applications in chemistry and biology.
Uniqueness: (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclohexyl group with a thiophene moiety makes it a valuable compound for further research and development .
特性
分子式 |
C13H21NS |
|---|---|
分子量 |
223.38 g/mol |
IUPAC名 |
[1-(2-thiophen-3-ylethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H21NS/c14-11-13(6-2-1-3-7-13)8-4-12-5-9-15-10-12/h5,9-10H,1-4,6-8,11,14H2 |
InChIキー |
ONYPKTDTPYIYBW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCC2=CSC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


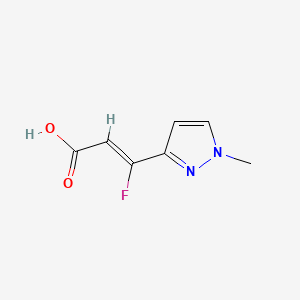
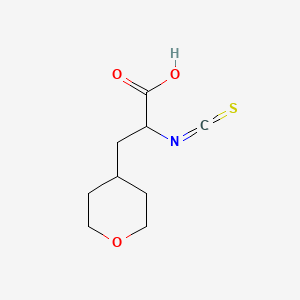
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
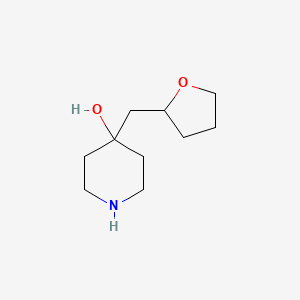
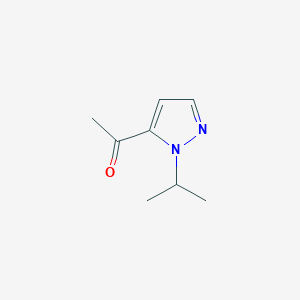
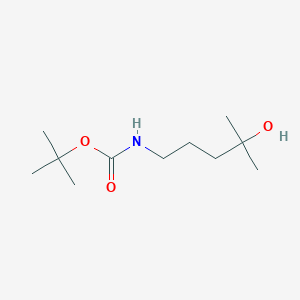
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
